2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione
CAS No.: 1024131-02-9
Cat. No.: VC4355494
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024131-02-9 |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.336 |
| IUPAC Name | 3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-5-(2-methylpropyl)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C15H20N2O3/c1-9(2)4-11-6-13(18)12(14(19)7-11)8-16-15-5-10(3)20-17-15/h5,8-9,11,18H,4,6-7H2,1-3H3 |
| Standard InChI Key | IILRQUHDQKGKSQ-WQLSENKSSA-N |
| SMILES | CC1=CC(=NO1)N=CC2=C(CC(CC2=O)CC(C)C)O |
Introduction
Molecular Architecture and Structural Features
Core Structural Components
The molecule comprises two primary domains:
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Isoxazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2, respectively, and a methyl group at position 5. This moiety is known for its stability and bioactivity in medicinal compounds .
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Cyclohexane-1,3-dione Skeleton: A bicyclic ketone system substituted with a 2-methylpropyl group at position 5 and an aminomethylene group at position 2. The dione group contributes to electrophilic reactivity, enabling diverse chemical modifications.
The conjugation between the isoxazole’s electron-rich system and the cyclohexanedione’s carbonyl groups creates a planar region, potentially enhancing intermolecular interactions in crystalline states.
Stereoelectronic Properties
The molecule’s electronic profile is dominated by:
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Resonance Effects: Delocalization of π-electrons across the isoxazole and enaminone systems (), stabilizing the structure.
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Dipole Moments: Polar bonds in the isoxazole () and carbonyl groups () generate a net dipole, influencing solubility in polar solvents .
Synthetic Pathways and Optimization
Key Synthetic Strategies
While no explicit protocol for this compound is documented, analogous routes suggest a multi-step approach:
Step 1: Formation of the Isoxazole Core
Reaction of hydroxylamine with β-diketone derivatives (e.g., acetylacetonitrile) under alkaline conditions yields 5-methylisoxazol-3-amine intermediates . For example, 3-amino-5-methylisoxazole is synthesized via cyclization of 2-methyl-2-acetonitrile-1,3-dioxolane with hydroxylamine hydrochloride :
This step avoids hazardous solvents like chloroform, aligning with green chemistry principles .
Step 2: Cyclohexanedione Functionalization
The cyclohexane-1,3-dione core is modified via:
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Alkylation: Introducing the 2-methylpropyl group using isobutyl halides under basic conditions.
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Mannich Reaction: Condensation with 5-methylisoxazol-3-amine and formaldehyde to install the aminomethylene bridge.
Challenges in Synthesis
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Regioselectivity: Competing reactions at the cyclohexanedione’s ketone groups may yield byproducts.
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Steric Hindrance: The 2-methylpropyl substituent impedes nucleophilic attacks, necessitating elevated temperatures or catalysts.
Physicochemical Properties
Thermodynamic and Solubility Data
Experimental data remain sparse, but predictions based on structural analogs are feasible:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 276.33 g/mol | |
| Melting Point | Estimated 180–190°C (decomposes) | |
| Solubility in Water | Low (<0.1 g/L at 25°C) | |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The low aqueous solubility aligns with hydrophobic substituents (2-methylpropyl), suggesting need for co-solvents (e.g., DMSO) in biological assays .
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 3-Amino-5-methylisoxazole | Isoxazole with amine at C3 | Lacks cyclohexanedione moiety |
| Cyclohexane-1,3-dione | Unsubstituted dione system | No isoxazole or alkyl groups |
The hybrid structure of 2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione offers synergistic properties absent in its components .
Future Research Directions
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Synthetic Optimization: Develop catalytic methods to enhance yield and purity.
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Biological Screening: Evaluate efficacy against Gram-positive bacteria and cancer cell lines.
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Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.
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